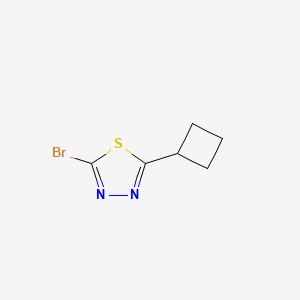

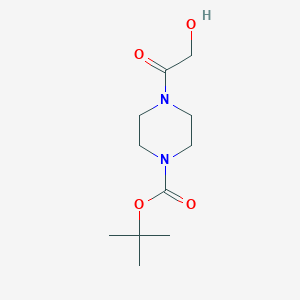

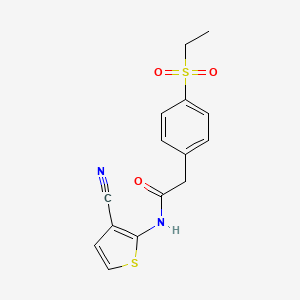

![molecular formula C20H21ClN2S2 B2696825 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole CAS No. 318248-69-0](/img/structure/B2696825.png)

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole is a versatile chemical compound used in scientific research for its diverse applications, including drug discovery and material synthesis. It is a pyrazole derivative, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . The structures of these compounds can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Sulfuric acid derivatives serve as recyclable catalysts in the synthesis of various heterocyclic compounds, demonstrating their utility in facilitating condensation reactions. This approach is exemplified in the efficient catalysis of reactions between aromatic aldehydes and pyrazolone derivatives, yielding bis(pyrazolyl)methanes and related structures with high yield and reusability, indicating a potential application area for 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole in similar catalytic processes (Tayebi et al., 2011).

Medicinal Chemistry and Drug Development

The synthesis of bis-pyrazolyl-thiazoles incorporating thiophene moieties has shown promising anti-tumor activities, highlighting the importance of pyrazole derivatives in the development of new therapeutic agents. This research suggests that compounds structurally related to this compound could be explored for their potential medicinal applications, especially in treating cancer (Gomha et al., 2016).

Material Science and Coordination Chemistry

The design and synthesis of metal coordination polymers using bis(pyrazolyl)methane ligands reveal the adaptability of these compounds in forming complex structures with metals. Such research underlines the role of pyrazole derivatives in the development of materials with potential applications in catalysis, molecular recognition, and as components of functional materials, presenting a possible research direction for the synthesis and application of this compound in coordination chemistry (Cheng et al., 2017).

Antimicrobial and Cytotoxic Activities

The synthesis and evaluation of pyrazole derivatives for antimicrobial and cytotoxic activities have been a significant area of research. This interest is driven by the ongoing need for new compounds that can combat resistant microbial strains and cancer cells. The promising results obtained from such studies suggest that this compound and its derivatives could be investigated for similar biological activities, potentially leading to the development of new antimicrobial and anticancer agents (Muralikrishna et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

this compound interacts with its targets through a mechanism that involves strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of the targeted organisms. For instance, it has shown superior antipromastigote activity against Leishmania aethiopica clinical isolate .

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of pyrazole research are likely to continue exploring their diverse applications and potential for innovation.

Eigenschaften

IUPAC Name |

5-chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2S2/c1-14-4-8-16(9-5-14)24-12-18-19(22-23(3)20(18)21)13-25-17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHURZJEZXJKGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

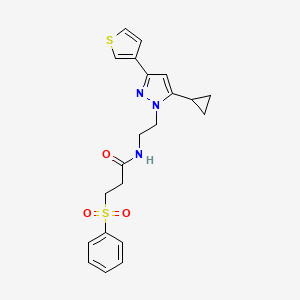

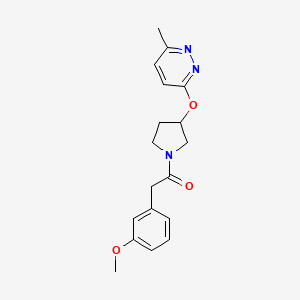

![(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2696750.png)

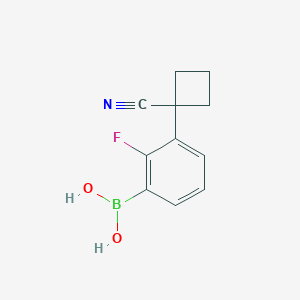

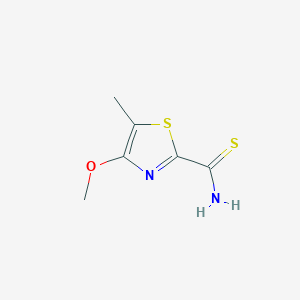

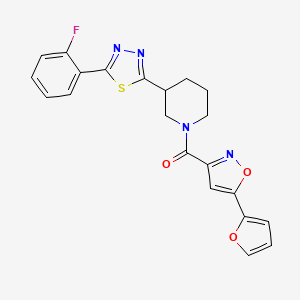

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2696755.png)

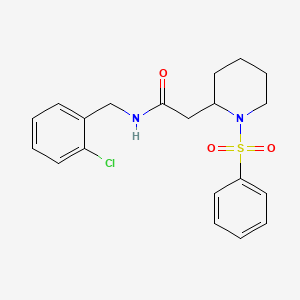

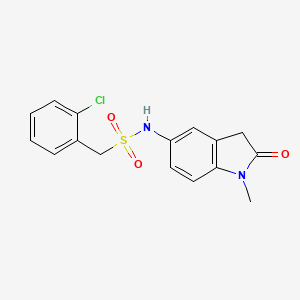

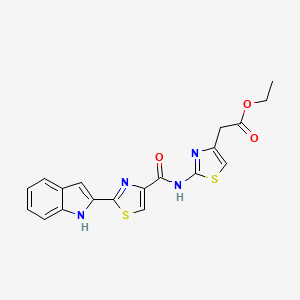

![2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2696765.png)